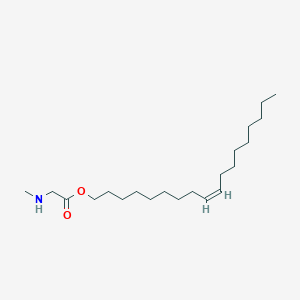

(Z)-Octadec-9-en-1-yl methylglycinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10025-06-6 |

|---|---|

Molecular Formula |

C21H41NO2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] 2-(methylamino)acetate |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22-2/h10-11,22H,3-9,12-20H2,1-2H3/b11-10- |

InChI Key |

CHBBKFAHPLPHBY-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)CNC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CNC |

Other CAS No. |

10025-06-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Z)-Octadec-9-en-1-yl methylglycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis of (Z)-Octadec-9-en-1-yl methylglycinate, a novel ester with potential applications in drug delivery systems, owing to its amphiphilic character derived from the lipophilic oleyl tail and the hydrophilic methylglycinate head.

Proposed Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound can be effectively achieved through the Fischer-Speier esterification. This classic method involves the acid-catalyzed reaction between a carboxylic acid (N-methylglycine) and an alcohol ((Z)-Octadec-9-en-1-ol or oleyl alcohol). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed.[1][2][3]

Reaction Scheme:

Para-toluenesulfonic acid (p-TsOH) is a suitable catalyst for this type of esterification involving long-chain alcohols.[4]

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of this compound.

Materials and Equipment:

-

N-methylglycine (Sarcosine)

-

(Z)-Octadec-9-en-1-ol (Oleyl alcohol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica (B1680970) gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add N-methylglycine (1 equiv.), (Z)-Octadec-9-en-1-ol (2 equiv.), and p-toluenesulfonic acid monohydrate (0.1 equiv.). Add toluene to the flask to facilitate azeotropic removal of water.

-

Esterification: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically continued for 8-12 hours or until no more water is collected.

-

Work-up: After cooling the reaction mixture to room temperature, the toluene is removed under reduced pressure using a rotary evaporator. The residue is redissolved in dichloromethane.

-

Neutralization and Washing: The organic solution is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (to neutralize the p-TsOH catalyst and any unreacted N-methylglycine), water, and brine.[5]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[6][7] The fractions containing the pure product (as determined by TLC) are combined and the solvent is removed to yield the final product.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reactant Quantities and Product Yield

| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Moles | Mass (g) |

| N-methylglycine | 89.09 | 1 | 0.1 | 8.91 |

| (Z)-Octadec-9-en-1-ol | 268.48 | 2 | 0.2 | 53.70 |

| p-TsOH·H₂O | 190.22 | 0.1 | 0.01 | 1.90 |

| This compound | 339.56 | - | - | Theoretical: 33.96 |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Peaks corresponding to the oleyl chain protons, including the characteristic signals for the vinylic protons, and peaks for the methylglycine moiety protons. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, carbons of the double bond in the oleyl chain, and carbons of the methylglycine unit. |

| Mass Spec (ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight (340.56). |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching (ester), C-O stretching, N-H stretching, and C=C stretching. |

Visualizations

Diagram 1: Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Potential Application in Liposomal Drug Delivery

Caption: Role of the target ester in the formation of a liposomal drug delivery system.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. "Esterification of oleic acid with oleyl alcohol" by Robert Persurance [digitalcommons.njit.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-Octadec-9-en-1-yl methylglycinate: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties of (Z)-Octadec-9-en-1-yl methylglycinate (CAS Number: 10025-06-6). Despite a comprehensive search of available scientific literature and chemical databases, it is crucial to note that detailed experimental data and in-depth studies on this specific compound are exceptionally limited in the public domain. This document serves to summarize the currently available information and highlight significant data gaps that present opportunities for future research.

Chemical Identity and Structure

This compound is the methyl ester of the N-acyl amino acid formed from oleic acid and glycine (B1666218). It is structurally distinct from the more commonly referenced N-oleoyl sarcosine (B1681465) (N-methyl-N-oleoyl glycine) and its various salts.

Molecular Formula: C₂₁H₃₉NO₃ Molecular Weight: 339.56 g/mol Structure:

Tabulated Chemical Properties

Due to the scarcity of published research, a comprehensive table of quantitative chemical properties based on experimental data cannot be provided at this time. The following table lists the basic molecular identifiers.

| Property | Value | Source |

| CAS Number | 10025-06-6 | MCE |

| Molecular Formula | C₂₁H₃₉NO₃ | Calculated |

| Molecular Weight | 339.56 g/mol | MCE |

Experimental Protocols

A thorough search for detailed experimental protocols for the synthesis, purification, and analysis of this compound did not yield any specific, validated methodologies. Standard esterification procedures, such as Fischer esterification of N-oleoyl glycine with methanol (B129727) or the reaction of oleoyl (B10858665) chloride with methyl glycinate, could be hypothesized as potential synthetic routes. However, without experimental validation, details regarding reaction conditions, catalysts, yields, and purification techniques remain speculative.

Hypothetical Synthesis Workflow:

The diagram below illustrates a potential, non-validated workflow for the synthesis of this compound.

Caption: A potential, non-validated synthetic route.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Research into the bioactivity of related fatty acid esters and N-acyl amino acids may provide a starting point for future investigation, but direct evidence for this specific compound is absent.

Data Gaps and Future Research Directions

The lack of available data for this compound presents a clear opportunity for foundational research. Key areas for investigation include:

-

Synthesis and Characterization: Development and validation of a reliable synthetic protocol, followed by comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).

-

Physicochemical Properties: Experimental determination of key properties such as melting point, boiling point, solubility, and partition coefficient.

-

Biological Screening: In vitro and in vivo studies to determine any potential biological activities, including but not limited to, anti-inflammatory, anti-microbial, or enzyme-inhibitory effects.

-

Mechanism of Action Studies: Should biological activity be identified, further research into the underlying mechanism of action and any associated signaling pathways would be warranted.

Conclusion

While the chemical identity of this compound is established, there is a profound lack of empirical data regarding its chemical properties, synthesis, and biological function. This guide underscores the current limitations in our understanding of this compound and aims to stimulate further research to fill these critical knowledge gaps. For scientists and researchers in drug development, this compound represents an unexplored molecule with potential for novel discoveries.

A Technical Guide to the Spectroscopic Characterization of Oleyl Methylglycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oleyl methylglycinate is an N-acyl amino acid ester with potential applications in drug delivery, cosmetics, and material science, owing to its amphiphilic nature derived from the oleyl chain and the glycine (B1666218) methyl ester headgroup. A thorough spectroscopic characterization is paramount for confirming its chemical structure, determining purity, and understanding its properties. This technical guide outlines the expected spectroscopic profile of oleyl methylglycinate and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). As no specific literature is available for this exact molecule, this guide consolidates predictive data based on the analysis of its constituent functional groups and structurally similar compounds.

Proposed Synthesis and Analytical Workflow

The characterization of oleyl methylglycinate follows its synthesis, which can be achieved by the acylation of glycine methyl ester with oleoyl (B10858665) chloride. The subsequent analytical workflow involves purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final product.

Caption: Proposed workflow for the synthesis and analysis of oleyl methylglycinate.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from NMR, FTIR, and MS analyses based on known values for similar fatty acid amides and esters.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of oleyl methylglycinate.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.0 - 6.5 | Broad s | 1H | Amide N-H |

| 5.30 - 5.40 | m | 2H | Olefinic -CH =CH - |

| 4.15 - 4.20 | d | 2H | -NH-CH₂ -COO- |

| 3.70 - 3.75 | s | 3H | Ester -O-CH₃ |

| 2.15 - 2.25 | t | 2H | Amide α-CH₂ -CO- |

| 1.95 - 2.05 | m | 4H | Allylic =CH-CH₂ - |

| 1.55 - 1.65 | m | 2H | Amide β-CH₂-CH₂ -CO- |

| 1.20 - 1.40 | m | ~20H | Methylene -(CH₂ )ₙ- |

| 0.85 - 0.90 | t | 3H | Terminal -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173.5 | Amide C =O |

| ~170.5 | Ester C =O |

| ~130.0 | Olefinic -C H=C H- |

| ~52.5 | Ester -O-C H₃ |

| ~42.0 | -NH-C H₂-COO- |

| ~36.5 | Amide α-C H₂-CO- |

| ~32.0 - 22.0 | Methylene -(C H₂)ₙ- |

| ~14.1 | Terminal -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Predicted FTIR Characteristic Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3300 | N-H Stretch | Amide N-H |

| 3005 - 3015 | C-H Stretch | Olefinic =C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1745 | C=O Stretch | Ester Carbonyl |

| ~1650 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1550 | N-H Bend (Amide II) | Amide N-H |

| ~1465 | C-H Bend | Methylene Scissoring |

| ~1170 | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data (Positive Ion Mode)

| m/z Value (Predicted) | Ion Assignment |

|---|---|

| 382.33 | [M+H]⁺ (Molecular Ion + Proton) |

| 404.31 | [M+Na]⁺ (Molecular Ion + Sodium Adduct) |

| Fragment ions | Cleavage at amide and ester bonds is expected. |

Molecular Formula: C₂₂H₄₁NO₃, Exact Mass: 383.31

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified oleyl methylglycinate in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

-

2D NMR (Optional): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively, aiding in definitive peak assignments.[4][5]

FTIR Spectroscopy Protocol

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small drop of neat liquid oleyl methylglycinate directly onto the ATR crystal. For a solid sample, press a small amount firmly onto the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent system such as methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly or via an LC system. Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Tandem MS (MS/MS): To confirm the structure, select the precursor molecular ion (e.g., m/z 382.3) and subject it to collision-induced dissociation (CID) to generate and analyze characteristic fragment ions.[6][7]

Structural Elucidation Logic

The combination of spectroscopic techniques provides complementary information for unambiguous structure confirmation.

Caption: Logical workflow for structural confirmation using multiple techniques.

Conclusion

The spectroscopic characterization of oleyl methylglycinate relies on a multi-technique approach. NMR spectroscopy provides the definitive structural backbone, FTIR confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and aids in structural confirmation through fragmentation analysis. The predictive data and detailed protocols provided in this guide offer a robust framework for researchers to successfully synthesize, purify, and characterize this molecule, ensuring its identity and quality for subsequent applications in research and development.

References

- 1. aocs.org [aocs.org]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]

- 4. Synthesis and spectral characterization of methyl 9(10)-dialkylphosphonostearates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. magritek.com [magritek.com]

- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Lipidated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidated amino acids (Lipoamino acids, LAAs) are amphiphilic molecules comprising a hydrophilic amino acid headgroup covalently linked to a hydrophobic lipid tail. This unique structure imparts surfactant-like properties, enabling self-assembly into various nanostructures and facilitating interactions with biological membranes. Lipidation is a powerful strategy in drug development to modulate the physicochemical and pharmacological profiles of parent molecules, including peptides and small drugs. By altering properties such as hydrophobicity, solubility, and aggregation behavior, lipidation can enhance metabolic stability, improve membrane permeability, and prolong circulation half-life, ultimately converting promising compounds into viable drug candidates. This guide provides an in-depth overview of the core physicochemical properties of lipidated amino acids, details the experimental protocols used for their characterization, and explores their relevance in biological signaling pathways.

Core Physicochemical Properties

The conjugation of a lipid moiety to an amino acid dramatically alters its physical and chemical characteristics. These properties are critical determinants of the molecule's behavior in both formulation and biological systems.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. Below the CMC, the molecules exist primarily as monomers. This parameter is crucial for drug delivery applications, as micelles can encapsulate hydrophobic drugs, increasing their solubility and stability. The CMC is influenced by factors such as the length of the lipid chain, the nature of the amino acid headgroup, temperature, and the ionic strength of the medium. For instance, the CMC of lysophosphatidic acid decreases as the acyl chain length increases.

| Compound/System | Lipid Chain | Amino Acid/Headgroup | CMC Value | Conditions |

| 1-Myristoyl-2-lyso-sn-glycero-3-phosphatidic acid | C14:0 (Myristoyl) | Glycerophosphatidic acid | 1.850 mM | Water, 25°C |

| 1-Palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | C16:0 (Palmitoyl) | Glycerophosphatidic acid | 0.540 mM | Water, 25°C |

| 1-Stearoyl-2-lyso-sn-glycero-3-phosphatidic acid | C18:0 (Stearoyl) | Glycerophosphatidic acid | 0.082 mM | Water, 25°C |

| 1-Oleoyl-2-lyso-sn-glycero-3-phosphatidic acid | C18:1 (Oleoyl) | Glycerophosphatidic acid | 0.346 mM | Water, 25°C |

| Sphingosylphosphorylcholine | - | Sphingosylphosphorylcholine | 0.158 mM | 10 mM Sodium Phosphate, pH 7.4, 25°C |

| Copolymers from Dimer Linoleic Acid (DLA) & Tyrosine Derivatives | Dimer Linoleic Acid | Tyrosine | 0.125–0.250 mg/mL | Aqueous Environment |

Data sourced from references.

Solubility

The solubility of amino acids, which is generally high in aqueous media, is significantly altered by lipidation. The introduction of a long alkyl chain drastically increases hydrophobicity, reducing water solubility. However, the amphiphilic nature of LAAs allows them to form aggregates like micelles, which can increase the apparent solubility of the compound above its CMC. Furthermore, the choice of amino acid and the presence of ionizable groups (the α-amino and α-carboxyl groups) mean that solubility is highly dependent on pH. Conjugation of polar molecules or drugs to the amino acid headgroup can improve the overall aqueous solubility of the lipidated conjugate.

Partition Coefficient (Log P)

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a lipid or organic phase to its concentration in an aqueous phase. It is commonly expressed as its base-10 logarithm, Log P. This value is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A positive Log P indicates lipophilicity, while a negative value indicates hydrophilicity. For orally administered drugs, a Log P value of less than 5 is generally desired according to Lipinski's Rule of 5. Lipidation significantly increases the Log P value. For pH-sensitive molecules like amino acids, the distribution coefficient (Log D) at a specific pH (e.g., physiological pH 7.4) is often a more relevant measure.

| Amino Acid Derivative | Log P / Log D Value | Comments |

| Standard Amino Acids (range) | -3.0 to +1.9 | Spans from hydrophilic (e.g., Aspartate) to more hydrophobic (e.g., Tryptophan). |

| Short Linear Peptides (general) | -3.0 to +5.0 (Log D₇.₄) | Lipophilicity can be tuned by sequence and modifications. |

| N-acetyl-Tryptophan methyl ester | 1.20 | Experimental Log P value. |

| N-acetyl-5-methyltryptophan methyl ester | > 1.20 | Increased lipophilicity due to methyl group addition. |

| N-acetyl-5-hydroxytryptophan methyl ester | < 1.20 | Decreased lipophilicity due to polar hydroxyl group. |

Data and concepts sourced from references.

Surface Activity

As amphiphiles, lipidated amino acids tend to accumulate at interfaces, such as the air-water or oil-water interface, where they reduce the surface or interfacial tension. This surface activity is fundamental to their roles as emulsifiers and stabilizers in formulations. The effectiveness of a lipidated amino acid at reducing surface tension is related to its structure, particularly the balance between the hydrophilic headgroup and the hydrophobic tail. Measurements of surface tension as a function of concentration can also be used to determine the CMC; above the CMC, the surface tension remains relatively constant as newly added monomers form micelles rather than populating the surface.

Self-Assembly and Aggregation

A key feature of lipidated amino acids is their ability to self-assemble into ordered supramolecular structures in aqueous environments. This process is driven by hydrophobic interactions, which sequester the lipid tails away from water, as well as hydrogen bonding and electrostatic interactions between the amino acid headgroups. Depending on the molecular geometry, concentration, and environmental conditions, LAAs can form a variety of aggregates:

-

Micelles: Spherical structures with a hydrophobic core and a hydrophilic shell.

-

Nanoparticles: Polymeric systems based on lipidated poly(amino acids) can self-assemble into nanoparticles capable of entrapping drugs with high efficiency. Studies have shown the formation of nanoparticles in the size range of 196–239 nm.

-

Hydrogels: Certain lipidated amino acids, particularly palmitoylated amino acids, can act as low-molecular-weight gelators, forming fibrous networks that entrap large amounts of solvent to create hydrogels. These are promising for sustained-release drug delivery and tissue engineering applications.

Experimental Protocols & Workflows

The characterization of lipidated amino acids relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

Method 1: Fluorescence Spectroscopy using Pyrene (B120774) Probe This method leverages the sensitivity of the pyrene fluorescent probe to the polarity of its microenvironment.

-

Preparation: Prepare a series of aqueous solutions of the lipidated amino acid at varying concentrations. Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each, then evaporate the solvent to leave the probe. The final pyrene concentration should be very low (~1 µM).

-

Incubation: Allow the solutions to equilibrate.

-

Measurement: Excite the samples at ~335 nm and record the emission spectra.

-

Analysis: The pyrene emission spectrum has several vibronic bands. Calculate the ratio of the intensity of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm).

-

Plotting: Plot the I₁/I₃ ratio against the logarithm of the lipidated amino acid concentration. The ratio will decrease sharply as pyrene partitions from the polar aqueous environment into the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal curve.

Method 2: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat changes associated with micelle formation and dilution.

-

Setup: Fill the ITC sample cell with buffer or water and the injection syringe with a concentrated solution of the lipidated amino acid.

-

Titration: Perform a series of small, sequential injections of the lipidated amino acid solution into the cell while monitoring the heat evolved or absorbed.

-

Analysis: Initially, the injections result in a small heat change due to the dilution of monomers. As the concentration in the cell surpasses the CMC, the injected monomers form new micelles, causing a significant change in the heat of dilution.

-

Plotting: Plot the heat change per injection against the total concentration of the lipidated amino acid in the cell. Two distinct linear regions will be observed, and the CMC is the concentration at the intersection of these lines.

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Characterization of Self-Assembled Nanoparticles

Once LAAs self-assemble into nanoparticles, their size, size distribution, and morphology must be characterized.

Method 1: Dynamic Light Scattering (DLS) DLS measures the hydrodynamic diameter of particles in solution.

-

Sample Preparation: Prepare a dilute, homogenous suspension of the LAA nanoparticles in a suitable buffer. The solution must be free of dust and large aggregates; filtration through a sub-micron filter (e.g., 0.22 µm) is recommended.

-

Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Measurement: A laser illuminates the sample, and the instrument's detector measures the intensity of scattered light over time. The fluctuations in scattering intensity are caused by the Brownian motion of the particles.

-

Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter.

-

Output: The primary outputs are the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

Method 2: Transmission Electron Microscopy (TEM) TEM provides direct visualization of the nanoparticles, allowing for assessment of their actual size, shape, and morphology.

-

Grid Preparation: Place a drop of the dilute nanoparticle suspension onto a TEM grid (typically a copper grid coated with a thin carbon film).

-

Staining (optional): For better contrast, especially with low-density organic materials, the sample may be negatively stained. After wicking away the sample solution, add a drop of a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid and then wick away the excess.

-

Drying: Allow the grid to dry completely.

-

Imaging: Insert the grid into the TEM. A high-energy electron beam is passed through the sample. The transmitted electrons are focused to form an image, revealing the morphology of the nanoparticles.

-

Analysis: Image analysis software can be used to measure the diameters of a large number of individual particles to build a size distribution histogram. This provides the core size of the particles, in contrast to the hydrodynamic size from DLS.

An In-depth Technical Guide to the Potential Biological Activity of (Z)-Octadec-9-en-1-yl methylglycinate

Abstract

(Z)-Octadec-9-en-1-yl methylglycinate, chemically identified as N-oleoylsarcosine, is a lipid molecule structurally related to the endogenous N-acyl-amino acid, N-oleoyl glycine (B1666218) (OlGly). While direct pharmacological studies on N-oleoylsarcosine are limited, this guide consolidates the known biological activities of its parent compound, N-oleoyl glycine, and its methylated derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic applications of this class of molecules. The known biological activities of N-oleoyl glycine and its derivatives span across the attenuation of substance-use disorders, neuroprotection, and metabolic regulation, primarily through the modulation of the peroxisome proliferator-activated receptor alpha (PPARα) and the cannabinoid receptor 1 (CB1). This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the involved signaling pathways.

Introduction

N-acyl-amino acids are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes. This compound, or N-oleoylsarcosine, is the N-methylated derivative of N-oleoyl glycine (OlGly). While N-oleoylsarcosine is primarily utilized in industrial applications as a surfactant and corrosion inhibitor, its structural similarity to OlGly suggests potential for biological activity.[1][2][3][4][5] This guide focuses on the scientifically documented biological effects of N-oleoyl glycine and its other methylated derivatives as a proxy for the potential activities of N-oleoylsarcosine.

The primary biological activities of N-oleoyl glycine and its derivatives that have been investigated include:

-

Attenuation of Addiction-Related Behaviors: Modulation of the reward and withdrawal effects of substances like cocaine and nicotine.[6][7]

-

Neuroprotection: Protective effects against neurotoxicity in models of Parkinson's disease.[8]

-

Metabolic Regulation: Stimulation of adipogenesis and potential roles in insulin (B600854) sensitivity.[9][10]

These effects are primarily mediated through the activation of PPARα and the CB1 receptor, highlighting the therapeutic potential of this class of lipids.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of N-oleoyl glycine.

Table 1: Neuroprotective Effects of N-oleoyl glycine (OlGly) in an in vitro Model of Parkinson's Disease

| Cell Line | Toxin and Concentration | OlGly Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y (undifferentiated) | MPP+ (0.5 mM) | 1 nM | Cell Viability | Reverted MPP+-induced reduction in cell viability to control levels. | [8] |

| SH-SY5Y (differentiated) | MPP+ (0.5 mM) | 1 nM | Cell Viability | Reverted MPP+-induced reduction in cell viability to control levels. | [8] |

| SH-SY5Y (differentiated) | MPP+ | 1 nM | Caspase 3/7 Activity | Significantly increased caspase 3/7 levels compared to MPP+ alone. | [8] |

Table 2: Effects of N-oleoyl glycine (OlGly) on Adipogenesis in 3T3-L1 Cells

| Treatment | Concentration | Outcome Measure | Result | Reference |

| N-oleoyl glycine | 1, 5, 10, 20, 50 µM | Lipid Accumulation | Dose- and time-dependent increase. | [9] |

| N-oleoyl glycine | Not specified | PPARγ mRNA expression | Significantly increased. | [9] |

| N-oleoyl glycine | Not specified | aP2 mRNA expression | Significantly increased. | [9] |

| N-oleoyl glycine | Not specified | CB1 Receptor mRNA expression | Markedly increased. | [9] |

| N-oleoyl glycine | Not specified | p-Akt/Akt ratio | Increased. | [9] |

| N-oleoyl glycine | Not specified | p-FoxO1/FoxO1 ratio | Increased. | [9] |

Table 3: Effects of N-oleoyl glycine (OlGly) and its Derivatives on Cocaine-Induced Conditioned Place Preference (CPP)

| Compound | Treatment Condition | Outcome | Result | Reference |

| N-oleoyl glycine (OlGly) | During acquisition of cocaine CPP | Expression of cocaine-conditioned reward | Attenuated. | [6] |

| Monomethylated OlGly (HU-595) | During cocaine conditioning | Expression of CPP | Decrease in expression, similar to OlGly. | [6] |

| Dimethylated OlGly (HU-596) | During cocaine conditioning | Expression of CPP | Decrease in expression, similar to OlGly. | [6] |

Experimental Protocols

Cocaine-Induced Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding effects of a drug by pairing a specific environment with the drug's effects.

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a neutral central compartment.

-

Procedure:

-

Pre-Conditioning (Baseline Preference): On day 1, mice are allowed to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to determine any initial preference for one chamber over the other.

-

Conditioning: Over several days (e.g., 6-8 days), mice receive alternating injections of cocaine and saline. On cocaine administration days, they are confined to one of the chambers. On saline administration days, they are confined to the opposite chamber. The chamber paired with cocaine is counterbalanced across animals.

-

Test Day: After the conditioning phase, the mice are placed in the central compartment and allowed to freely access both chambers in a drug-free state. The time spent in each chamber is recorded.

-

-

Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A significant increase in the preference score on the test day compared to the pre-conditioning day indicates a conditioned place preference for the drug.

MPP+-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro assay models the neurodegeneration seen in Parkinson's disease by using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For some experiments, cells are differentiated into a more neuron-like phenotype using retinoic acid.

-

Procedure:

-

Cells are seeded in multi-well plates.

-

Cells are treated with MPP+ (e.g., 0.5 mM) for a specified period (e.g., 24 hours) to induce cytotoxicity.

-

In experimental groups, cells are co-treated with the test compound (e.g., N-oleoyl glycine at 1 nM) or pre-treated before the addition of MPP+.

-

Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

-

Apoptosis can be measured by quantifying caspase-3/7 activity.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. A significant increase in cell viability in the presence of the test compound compared to MPP+ alone indicates a neuroprotective effect.

3T3-L1 Adipocyte Differentiation

This protocol describes the induction of pre-adipocyte 3T3-L1 cells to differentiate into mature adipocytes.

-

Cell Culture: 3T3-L1 pre-adipocytes are grown to confluence in a standard growth medium.

-

Differentiation Induction:

-

Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of inducers, typically including 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (MDI).

-

After 2-3 days, the differentiation medium is replaced with an insulin-containing medium.

-

The cells are maintained in this medium for several more days, with media changes every 2-3 days, until mature adipocytes with visible lipid droplets are formed (typically 8-10 days in total).

-

-

Assessment of Adipogenesis:

-

Oil Red O Staining: Mature adipocytes are fixed and stained with Oil Red O, which specifically stains neutral lipids within the lipid droplets, appearing as red-orange droplets under a microscope.

-

Gene Expression Analysis: The expression of adipogenic marker genes, such as PPARγ and aP2, is quantified using real-time PCR.

-

-

Data Analysis: The extent of adipogenesis is quantified by extracting the Oil Red O stain and measuring its absorbance or by analyzing the fold-change in the expression of adipogenic genes.

Signaling Pathways

PPARα Signaling Pathway

N-oleoyl glycine has been shown to exert some of its effects through the activation of PPARα, a nuclear receptor that regulates gene expression.

CB1 Receptor and Akt Signaling Pathway

The pro-adipogenic effects of N-oleoyl glycine are mediated through the CB1 receptor and the downstream Akt signaling pathway.

Conclusion

While direct pharmacological data on this compound (N-oleoylsarcosine) is sparse, the extensive research on its parent compound, N-oleoyl glycine, and other methylated derivatives provides a strong foundation for its potential biological activities. The evidence points towards a role in the modulation of the endocannabinoid and PPAR systems, with potential therapeutic implications in addiction, neurodegenerative diseases, and metabolic disorders. Further research is warranted to directly investigate the pharmacological profile of N-oleoylsarcosine to validate these potential applications and to understand the impact of N-methylation on the activity and potency of this class of lipid molecules. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

- 1. N-OLEOYLSARCOSINE - Ataman Kimya [atamanchemicals.com]

- 2. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]

- 3. myBASFWorld [my.basf.com]

- 4. N-Oleoylsarcosine - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. N-Oleoylsarcosine Acid Supplier | CAS 110-25-8 | Sarkosyl O Rust Inhibitor | Royalchem [royal-chem.com]

- 6. N-Oleoyl Glycine and Its Derivatives Attenuate the Acquisition and Expression of Cocaine-Induced Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleoyl Sarcosine | C21H39NO3 | CID 6912870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Action of Novel Fatty Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel fatty acid esters are emerging as a significant class of bioactive lipids with profound implications for drug development. These molecules, characterized by their diverse structures and potent signaling capabilities, are being investigated for their therapeutic potential in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the core mechanisms of action of two prominent classes of novel fatty acid esters: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and Sugar Fatty Acid Esters (SFAEs). It delves into their signaling pathways, presents quantitative data on their bioactivity, and provides detailed experimental protocols for their study.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): Potent Endogenous Signaling Lipids

Discovered as a novel class of endogenous lipids, FAHFAs have garnered significant attention for their anti-diabetic and anti-inflammatory properties.[1][2][3] These molecules consist of a fatty acid ester-linked to a hydroxy fatty acid. Their levels are found to be reduced in the tissues of insulin-resistant humans, suggesting a role in metabolic health.[4]

Mechanism of Action: GPR120-Mediated Signaling

The primary mechanism of action for the anti-inflammatory effects of FAHFAs is mediated through their interaction with G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[4][5][6] Upon binding of a FAHFA ligand, such as 9-palmitic acid hydroxy stearic acid (9-PAHSA), GPR120 initiates a cascade of intracellular events that diverge into two main pathways: a Gαq/11-dependent pathway and a β-arrestin 2-dependent pathway.[7][8]

The Gαq/11-dependent pathway is primarily associated with metabolic effects. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium concentrations.[9] This cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in adipocytes, thereby enhancing glucose uptake.[5][7]

The β-arrestin 2-dependent pathway is crucial for the potent anti-inflammatory effects of FAHFAs.[4][5][8] Following ligand binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2.[4][10] The resulting GPR120-β-arrestin 2 complex is internalized and interacts with TAK1-binding protein 1 (TAB1).[4][5] This interaction prevents TAB1 from binding to and activating TGF-β-activated kinase 1 (TAK1), a key signaling node for pro-inflammatory pathways.[4][5] By inhibiting TAK1 activation, FAHFAs effectively block downstream signaling to nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), which are critical mediators of inflammation.[4][5][7] This mechanism allows FAHFAs to suppress the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).[4][11]

Quantitative Data on FAHFA Bioactivity

The biological activity of FAHFAs and other GPR120 agonists has been quantified in various assays. The following table summarizes key data points for comparison.

| Compound | Assay Type | Cell Line/System | EC50/IC50 | Reference |

| 9-PAHSA | GPR120 Agonism | Not Specified | ~19 µM (IC50) | [12] |

| 9-PAHSA | GPR120 Agonism | Recombinant | Weak (~23% of max) | [13] |

| TUG-891 | Calcium Flux | CHO cells (human GPR1220) | 43.7 nM (EC50) | [12] |

| GW9508 | Calcium Mobilization | HEK-293 cells (GPR120) | ~2.2 - 3.4 µM | [12] |

| DHA | SRE-luc Reporter | Not Specified | 1 - 10 µM | [12] |

| Compound A | GPR120 Agonism | Not Specified | ~0.35 µM (EC50) | [14] |

Sugar Fatty Acid Esters (SFAEs): Novel Anticancer and Antimicrobial Agents

SFAEs are non-ionic surfactants synthesized by esterifying a sugar with a fatty acid. They are gaining interest in the pharmaceutical industry due to their biocompatibility and diverse biological activities, including anticancer and antimicrobial properties.[10][15][16]

Mechanism of Action: Induction of Apoptosis in Cancer Cells

The anticancer mechanism of SFAEs is primarily attributed to their ability to induce apoptosis in cancer cells.[10] While the precise molecular targets are still under investigation, several key processes have been implicated. One proposed mechanism is the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells.[10]

Furthermore, studies have shown that certain SFAEs can disrupt the cytoskeleton by causing low polymerization of microtubules and depolymerization of actin filaments, which can trigger an apoptotic cascade.[10] For some fatty acid esters, such as fatty acid ethyl esters, the induction of apoptosis has been shown to involve the activation of the caspase cascade, evidenced by the cleavage of Poly (ADP-ribose) Polymerase (PARP).[17] Saturated fatty acids, which are components of some SFAEs, can induce endoplasmic reticulum (ER) stress, leading to the activation of the mitochondrial pathway of apoptosis.[18][19]

Quantitative Data on SFAE Bioactivity

The cytotoxic effects of various novel SFAEs and related compounds have been evaluated against a panel of human cancer cell lines. The following table presents a summary of their half-maximal inhibitory concentrations (IC50).

| Compound/Ester Type | Cancer Cell Line | IC50 (µM) | Reference |

| Novel SFAEs (various) | Human Skin Melanoma | 63.3 - 1737.6 | [10] |

| Novel SFAEs (various) | Prostate Cancer | 63.3 - 1737.6 | [10] |

| Sucrose Fatty Acid Esters (Monoester-rich) | L-5178Y (Lymphoma) | Varies (ID50) | [15] |

| Oleoyl-quercetin hybrid (Compound 1) | HCT116 (Colon) | 22.4 | [1] |

| Oleoyl-quercetin hybrid (Compound 2) | HCT116 (Colon) | 0.34 | [1] |

| Oleoyl-quercetin hybrids | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | 10 - 50 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of novel fatty acid esters.

Protocol 1: GPR120 β-Arrestin Recruitment Assay

This assay is used to quantify the interaction between GPR120 and β-arrestin 2 upon agonist stimulation, a critical step in the anti-inflammatory signaling pathway.[12]

Workflow:

Methodology:

-

Cell Culture: Utilize a commercially available cell line engineered to co-express GPR120 fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter CHO-K1 GPR120 β-Arrestin cell line). Culture the cells according to the manufacturer's instructions.

-

Cell Plating: Seed the cells in a 384-well white-walled, clear-bottom assay plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Agonist Treatment: Prepare serial dilutions of the test compounds (e.g., FAHFAs) and a known GPR120 agonist as a positive control. Add the compounds to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme, to all wells. The interaction between GPR120-PK and β-arrestin-EA forms a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Protocol 2: In Vivo Anti-Inflammatory Assay in LPS-Challenged Mice

This protocol assesses the anti-inflammatory effects of novel fatty acid esters in a mouse model of acute inflammation induced by lipopolysaccharide (LPS).[8]

Methodology:

-

Animals: Use male C57BL/6J mice (e.g., 18-24 weeks old). Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Prepare the test compound (e.g., 13-OAHODE) in a suitable vehicle (e.g., 50% PEG400, 0.5% Tween-80, 49.5% water). Administer the compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at t = -1 hour.

-

LPS Challenge: At t = 0, induce systemic inflammation by injecting LPS (e.g., 0.15 mg/kg, i.p.).

-

Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at baseline (t=0) and at specified time points post-LPS injection (e.g., 1, 2, and 6 hours).

-

Cytokine Analysis: Prepare plasma from the blood samples. Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated group at each time point using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in cytokine levels in the treated group indicates an anti-inflammatory effect.

Protocol 3: MTT Cytotoxicity Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10]

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., human skin melanoma, prostate cancer) and a normal control cell line in their appropriate growth media.

-

Cell Seeding: Seed the cells into 96-well microplates at a density of 2.5 × 10^4 cells/cm² and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test SFAEs in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.0625 to 0.5 mg/mL). Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for different time periods (e.g., 24, 72, and 120 hours) in a cell culture incubator.

-

MTT Addition: After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.

-

Solubilization: Add the solubilizing solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

Novel fatty acid esters, particularly FAHFAs and SFAEs, represent exciting new avenues for therapeutic intervention. Their distinct mechanisms of action, centered on the modulation of key signaling pathways in inflammation and cancer, underscore their potential as drug candidates. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these promising molecules and accelerate their translation from the laboratory to the clinic. The continued exploration of the structure-activity relationships and the elucidation of the complete molecular targets of these compounds will be crucial for the development of next-generation therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. genemod.net [genemod.net]

- 3. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 14. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Induction of apoptosis and necrosis in human peripheral blood mononuclear cells by fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Determining the Solubility of (Z)-Octadec-9-en-1-yl methylglycinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the lipophilic compound (Z)-Octadec-9-en-1-yl methylglycinate in various organic solvents. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on establishing a robust experimental framework. It details the industry-standard shake-flask method for achieving thermodynamic equilibrium and outlines subsequent analytical procedures for quantification, including High-Performance Liquid Chromatography (HPLC) and UV/Vis Spectrophotometry. This guide is intended to equip researchers with the necessary protocols to generate reliable and reproducible solubility data, a critical parameter in drug formulation and development.

Introduction

This compound is a lipophilic molecule with potential applications in pharmaceutical and cosmetic formulations. Its solubility in organic solvents is a fundamental physicochemical property that dictates its behavior in various non-aqueous systems, influencing everything from reaction kinetics during synthesis to bioavailability in lipid-based drug delivery systems. Accurate solubility data is therefore indispensable for formulation development, process optimization, and regulatory submissions.

This guide presents a standardized approach to experimentally determine the solubility of this compound. The methodologies described herein are widely accepted and are designed to yield high-quality, reliable data.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

Experimental Protocols

The determination of thermodynamic solubility is a critical process that involves achieving a state of equilibrium between the dissolved solute and the undissolved solid. The shake-flask method is the gold standard for this purpose.[1]

Thermodynamic Solubility Determination via Shake-Flask Method

This method is based on achieving equilibrium by agitating an excess amount of the solid compound in the solvent of interest for a sufficient period.[2]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker with a controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[3]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry.

Analytical Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[4]

Instrumentation:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (to be optimized based on the compound's properties)

-

Data acquisition and processing software

Procedure:

-

Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by taking the dilution factor into account.

3.2.2. UV/Vis Spectrophotometry

For compounds with a suitable chromophore, UV/Vis spectrophotometry offers a simpler and faster method for quantification.[5]

Instrumentation:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample and calculate the original solubility.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Analytical Quantification Workflows.

References

discovery and synthesis of novel lipid compounds

An In-depth Technical Guide to the Discovery and Synthesis of Novel Lipid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids, a diverse class of hydrophobic and amphiphilic molecules, are fundamental to cellular structure, energy storage, and signaling. Beyond their classical roles, bioactive lipids have emerged as critical mediators in a vast array of physiological and pathological processes, including inflammation, metabolic regulation, and neurotransmission.[1] Consequently, the enzymes, receptors, and pathways that constitute lipid signaling networks represent a rich and largely untapped source of novel therapeutic targets for diseases ranging from cancer and diabetes to neurodegenerative and cardiovascular disorders.[2] The are therefore paramount to advancing our understanding of cellular communication and developing next-generation therapeutics.

This technical guide provides an in-depth overview of the core methodologies and pathways central to the field of bioactive lipids. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological and experimental workflows.

Discovery of Novel Bioactive Lipids

The identification of new bioactive lipids is a critical first step in drug discovery. This process often begins with lipidomics, a systems-level analysis of all lipids within a biological system. Modern lipidomics workflows, powered by advances in mass spectrometry, allow for the comprehensive profiling and identification of potentially thousands of lipid species.[3]

A prominent example of this discovery process is the identification of a novel class of endogenous lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[4][5] Initial lipidomic analysis of adipose tissue from mice with enhanced glucose tolerance revealed a previously uncharacterized set of lipids.[6] Subsequent isolation, structure elucidation, and biological testing demonstrated that these lipids, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), possess potent anti-diabetic and anti-inflammatory properties, highlighting a new axis for therapeutic intervention in metabolic diseases.[4][7]

Synthesis of Novel Lipid Compounds

Once a novel bioactive lipid is discovered, its synthesis is essential for confirming its structure, exploring its biological functions, and developing analogs with improved therapeutic properties. Both chemical and enzymatic strategies are employed to achieve these goals.

Chemical Synthesis

Chemical synthesis offers precise control over the molecular architecture, enabling the production of specific stereoisomers and the introduction of chemical modifications to probe structure-activity relationships. A key example is the stereoselective synthesis of 9(R)-PAHSA, the predominant and more active enantiomer found in vivo.[8]

Detailed Protocol: Chemical Synthesis of Enantiomerically Pure 9(R)-PAHSA

This protocol is based on a convergent synthesis strategy starting from (R)-epichlorohydrin to ensure high enantiomeric purity.[8][9][10]

Step 1: Synthesis of 9(R)-Hydroxystearic Acid (9(R)-HSA) Backbone This multi-step process involves sequential Grignard reactions to build the C18 backbone around the chiral center.

-

To a solution of (R)-epichlorohydrin (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C, add copper(I) iodide (0.1 eq).

-

Slowly add a solution of pentylmagnesium bromide (1.1 eq) in THF, maintaining the temperature at -20 °C. Stir for 2 hours.

-

Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

-

The resulting alcohol is then converted to a tosylate and reacted with the Grignard reagent derived from 9-bromononanoic acid to complete the stearic acid backbone. The carboxylic acid is typically protected as a methyl ester during this phase.

Step 2: Esterification with Palmitic Acid

-

Dissolve the 9(R)-hydroxystearic acid methyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (CH2Cl2) with pyridine (B92270) (1.5 eq).

-

Cool the solution to 0 °C and slowly add palmitoyl (B13399708) chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer and purify the crude product by silica (B1680970) gel column chromatography to yield the 9(R)-PAHSA methyl ester.

Step 3: Deprotection to Yield 9(R)-PAHSA

-

Dissolve the purified 9(R)-PAHSA methyl ester (1.0 eq) in a 4:1 mixture of THF and water.

-

Add lithium hydroxide (B78521) (LiOH) (3.0 eq) and stir at room temperature for 12 hours.

-

Acidify the mixture to a pH of ~2 with 1 M HCl.

-

Extract the final product, 9(R)-PAHSA, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Enzymatic Synthesis

Enzymatic synthesis provides a more sustainable and often stereoselective alternative to chemical methods. Lipases and hydratases are key enzymes in this approach. For FAHFA production, a bi-enzymatic cascade can be employed where a hydratase first converts an unsaturated fatty acid (e.g., oleic acid) into a hydroxy fatty acid, which is then esterified with a second fatty acid by a lipase (B570770) (e.g., Candida antarctica lipase A).[3][11] This method is effective for producing a variety of FAHFAs from renewable biomass.[11][12]

Table 1: Reported Yields for FAHFA Synthesis

| Synthesis Method | Product | Reported Yield | Reference |

|---|---|---|---|

| Bi-enzymatic Cascade | 10-PAHSA | 25% (isolated) | [12] |

| Optimized Enzymatic | 12-PAHSA / 12-OAHSA | ~90% (conversion) |[13] |

Key Lipid Signaling Pathways in Drug Development

Novel lipids often exert their effects by modulating established signaling pathways. Understanding these pathways is crucial for identifying drug targets and predicting the mechanism of action of new compounds.

Eicosanoid Signaling Pathway

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[4][10] They are central regulators of inflammation, pain, fever, and platelet aggregation.[1] The pathway is initiated by the release of AA from membrane phospholipids (B1166683) by phospholipase A2. AA is then metabolized by three main enzymatic branches:

-

Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins (B1171923) (PGs) and thromboxanes (TXs). COX inhibitors are the basis for non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]

-

Lipoxygenases (LOX): Produce leukotrienes (LTs) and lipoxins (LXs), which are key mediators of allergic and inflammatory responses.[10]

-

Cytochrome P450 (CYP) Monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[10]

Figure 1. Eicosanoid Biosynthesis Pathway.

Sphingolipid Signaling Pathway

Sphingolipids are not only structural components of membranes but also key signaling molecules involved in cell proliferation, apoptosis, and stress responses.[8] The pathway centers on the metabolism of ceramide (Cer), which can be generated de novo or by the hydrolysis of sphingomyelin (B164518) by sphingomyelinase (SMase). The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[14][15]

-

Sphingomyelinase (SMase): Converts sphingomyelin to ceramide.

-

Ceramidase (CDase): Hydrolyzes ceramide to sphingosine (B13886) (Sph).

-

Sphingosine Kinase (SphK): Phosphorylates sphingosine to form S1P, which signals through a family of G protein-coupled receptors.[8][15]

Figure 2. The Sphingolipid Signaling Pathway.

Experimental Protocols

Robust and reproducible experimental methods are the foundation of lipid research. The following sections detail a standard workflow for lipidomics analysis of plasma, from sample preparation to data acquisition.

Lipid Extraction from Plasma

The goal of lipid extraction is to efficiently isolate lipids from other biomolecules like proteins and polar metabolites. Several methods are widely used, each with its own advantages.[13]

Detailed Protocol: Matyash (MTBE) Method This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform (B151607) and is effective for a broad range of lipids.[9]

-

In a 1.5 mL polypropylene (B1209903) tube, add 10 µL of blood plasma.

-

Add 225 µL of cold methanol (B129727) containing a mixture of appropriate internal standards (e.g., deuterated or odd-chain lipids). Vortex for 10 seconds.

-

Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4 °C.

-

Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Centrifuge at 14,000 rpm for 2 minutes. Two phases will form: an upper organic phase containing the lipids and a lower aqueous phase.

-

Carefully collect the upper organic phase and transfer it to a new tube.

-

Evaporate the solvent using a centrifugal evaporator or a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol/toluene or isopropanol).[16]

Lipid Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipid analysis, providing separation, identification, and quantification of individual lipid species.[5]

Typical LC-MS/MS Parameters for Plasma Lipidomics

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[16]

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.[17]

-

Gradient: A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic lipids.

-

Column Temperature: 50-55 °C.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI), run in both positive and negative modes to cover different lipid classes.[16]

-

Analyzer: Triple Quadrupole (QqQ) for targeted quantification (MRM mode) or high-resolution instruments like Q-TOF or Orbitrap for untargeted discovery.[18]

-

Data Acquisition: Full scan for discovery, followed by data-dependent MS/MS for fragmentation and identification.

-

Figure 3. General Experimental Workflow for Lipidomics.

Quantitative Data Presentation

Quantitative analysis is essential for comparing methodologies and understanding the biological relevance of observed changes in lipid profiles.

Table 2: Comparison of Lipid Extraction Method Recoveries from Plasma

| Lipid Class | Alshehry Method Recovery (%) | Folch Method Recovery (%) | Matyash Method Recovery (%) | Reference |

|---|---|---|---|---|

| Phospholipids (PL) | >95 | 86 | 73 | [1] |

| Triglycerides (TG) | <80 | 86 | 73 | [1] |

| Diglycerides (DG) | <80 | 86 | 73 | [1] |

| Lysophospholipids (LPC/LPE) | >95 | 86 | 73 | [1] |

Note: Recovery was assessed by comparing internal standards spiked before and after extraction.

Table 3: Concentrations of Major Lipid Classes in Human Plasma

| Lipid Class | Concentration (nmol/mL) | Reference |

|---|---|---|

| Triacylglycerols (TAG) | 1100 (90.6 mg/dl) | [14] |

| Cholesteryl Esters (CE) | 3600 (230 mg/dl) | [14] |

| Cholesterol (Free) | 3760 (145 mg/dl) | [14] |

| Phosphatidylcholines (PC) | 1579.4 (median) | [17] |

| Sphingomyelins (SM) | 360.5 (median) | [17] |

Concentrations are from NIST SRM 1950 reference plasma or healthy control cohorts and can vary significantly between individuals.

Table 4: IC50 Values of Common COX Inhibitors

| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Etoricoxib | 1.1 | 0.01 | 106 | [19] |

| Rofecoxib | 18 | 0.53 | 35 | [19] |

| Celecoxib | 4.0 | 0.53 | 7.6 | [19] |

| Meloxicam | 2.5 | 1.2 | 2.0 | [19] |

| Diclofenac | 0.5 | 0.25 | 2.0 | [19] |

| Indomethacin | 0.1 | 0.25 | 0.4 | [19] |

Data from human whole blood assays. Lower IC50 indicates higher potency. Higher selectivity index indicates greater selectivity for COX-2.

Conclusion

The field of lipidomics continues to reveal the profound impact of bioactive lipids on cellular function and human health. The discovery of novel lipids like FAHFAs and the detailed characterization of signaling pathways such as the eicosanoid and sphingolipid cascades provide a continuous stream of new opportunities for therapeutic intervention. Success in this area relies on the integration of advanced analytical techniques for discovery, robust chemical and enzymatic methods for synthesis, and a deep understanding of the underlying biological pathways. The protocols, data, and workflows presented in this guide offer a foundational resource for scientists dedicated to exploring this exciting frontier of drug discovery.

References

- 1. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. A Bi-Enzymatic Cascade Pathway towards Optically Pure FAHFAs* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. metwarebio.com [metwarebio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to NMR and Mass Spectrometry of Oleyl Esters

Introduction